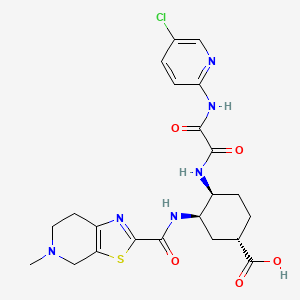
D21-2393
科学研究应用
化学: 在化学方面,D21-2393被用作研究Xa因子抑制的参考化合物。 它也用于开发新的抗凝药物 .
生物学: 在生物学研究中,this compound用于研究参与凝血和血栓形成的生化途径。 它有助于理解抗凝的分子机制 .
医学: 在医学领域,this compound因其在预防和治疗血栓栓塞性疾病方面的潜在治疗应用而受到研究。 它也用于临床试验,以评估新的抗凝疗法的疗效和安全性 .
工业: 在制药行业,this compound用于开发和控制抗凝药物的质量。 它也用于生产用于凝血分析的诊断试剂 .
作用机制
D21-2393通过抑制Xa因子发挥作用,Xa因子是一种在凝血级联反应中起关键作用的酶。 通过抑制Xa因子,this compound阻止了凝血酶原转化为凝血酶,从而减少了血栓的形成 . 所涉及的分子靶标和途径包括this compound直接与Xa因子的活性位点结合,从而导致其抑制 .
与相似化合物的比较
相似化合物:
利伐沙班: 另一种具有类似抗凝特性的Xa因子抑制剂。
阿哌沙班: 用于预防和治疗血栓栓塞性疾病的Xa因子抑制剂。
达比加群: 具有抗凝作用的直接凝血酶抑制剂.
This compound的独特性: this compound因其特定的药代动力学和药效学特性而独一无二。 它显示出可重复的、浓度依赖性基质效应,并且对其作为依度沙班活性代谢物的作用进行了广泛研究 . 它独特的化学结构和作用机制使其成为抗凝研究和治疗中的宝贵化合物 .
生化分析
Biochemical Properties
The biochemical properties of D21-2393 are closely related to its parent compound, Edoxaban. As an active metabolite, this compound shows reproducible, but concentration-dependent matrix effects . It interacts with the enzyme Factor Xa, inhibiting its activity and thus playing a crucial role in the coagulation cascade .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Factor Xa, a key enzyme in the coagulation cascade . By inhibiting this enzyme, this compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound are concentration-dependent .
准备方法
合成路线和反应条件: D21-2393的合成涉及多个步骤,从母体化合物依度沙班开始。 该过程包括特定的反应条件,例如温度控制、pH调节以及各种溶剂和试剂的使用 . 详细的合成路线属于专有技术,通常涉及使用先进的有机合成技术 .
工业生产方法: this compound的工业生产遵循良好生产规范(GMP),以确保高纯度和一致性。 该过程包括大规模合成、纯化和质量控制措施,以满足监管标准 .
化学反应分析
反应类型: D21-2393会经历几种类型的化学反应,包括:
氧化: 涉及氧的添加或氢的去除。
还原: 涉及氢的添加或氧的去除。
取代: 涉及用另一个官能团取代一个官能团.
常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂 . 温度、压力和溶剂选择等反应条件经过优化,以获得所需产物 .
相似化合物的比较
Rivaroxaban: Another factor Xa inhibitor with similar anticoagulant properties.
Apixaban: A factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.
Dabigatran: A direct thrombin inhibitor with anticoagulant effects.
Uniqueness of D21-2393: this compound is unique due to its specific pharmacokinetic and pharmacodynamic properties. It shows reproducible, concentration-dependent matrix effects and has been extensively studied for its role as an active metabolite of Edoxaban . Its unique chemical structure and mechanism of action make it a valuable compound in anticoagulation research and therapy .
属性
IUPAC Name |
(1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O5S/c1-29-7-6-14-16(10-29)35-21(27-14)20(32)26-15-8-11(22(33)34)2-4-13(15)25-18(30)19(31)28-17-5-3-12(23)9-24-17/h3,5,9,11,13,15H,2,4,6-8,10H2,1H3,(H,25,30)(H,26,32)(H,33,34)(H,24,28,31)/t11-,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYMJNYAASVNAP-CORIIIEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834919-19-6 | |
| Record name | D21-2393 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834919196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D21-2393 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV344R972X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying D21-2393 in the context of edoxaban therapy?
A: Edoxaban, an oral anticoagulant, is primarily metabolized into this compound (Cyclohexanecarboxylic acid, 4-((2-((5-chloro-2-pyridinyl)amino)-2-oxoacetyl)amino)-3-(((4,5,6,7-tetrahydro-5-methylthiazolo(5,4-C)pyridin-2-yl)carbonyl)amino)-, (1S,3R,4S)-). Research suggests that this compound also exhibits anticoagulant activity. [, , ] Understanding its pharmacokinetic and pharmacodynamic properties is crucial for optimizing edoxaban therapy, particularly in specific patient populations where metabolite ratios might differ.
Q2: How does food intake affect the pharmacokinetics of edoxaban and its metabolite this compound?
A: Studies in healthy Chinese volunteers indicate that while food intake doesn't significantly impact the maximum and total exposure of edoxaban, it does slightly delay its time to maximum concentration (tmax). [] Interestingly, the presence of food during edoxaban administration leads to lower exposure of this compound compared to fasting conditions. This suggests that food intake may influence the formation or absorption of this active metabolite.
Q3: Are there any known inter-ethnic differences in the pharmacokinetic profiles of edoxaban and this compound?
A: Research comparing the pharmacokinetic profiles of edoxaban and this compound in Chinese, Caucasian, and Japanese populations suggests that the overall characteristics are comparable. [, ] While some studies show minor differences in plasma exposure between men and women, these are generally considered clinically insignificant. []
Q4: Could drug-drug interactions or disease states alter the exposure levels of edoxaban and this compound?
A: Yes, certain drug-drug interactions and disease states, particularly renal impairment, can significantly influence the exposure levels of edoxaban and this compound. [] For instance, co-administration with drugs that inhibit specific enzymes or transporters involved in edoxaban metabolism, such as OATP1B1, can increase the plasma concentrations of both the parent drug and its metabolite. This heightened exposure could potentially amplify the anticoagulant effect and increase the risk of bleeding. Similarly, renal impairment can also lead to increased exposure to both compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


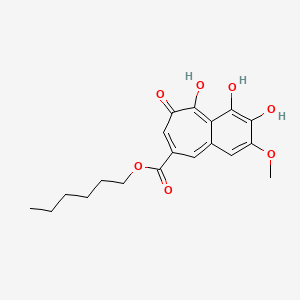
![(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B606833.png)
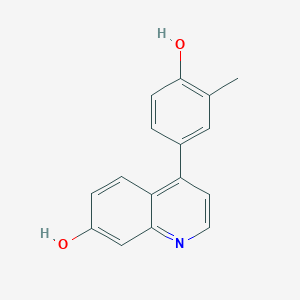
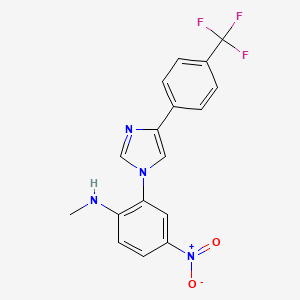
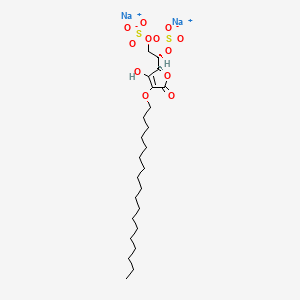

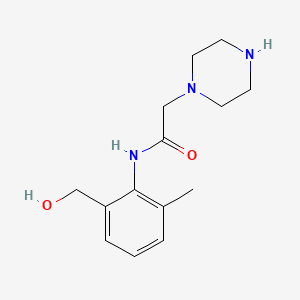
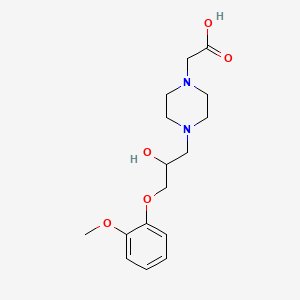
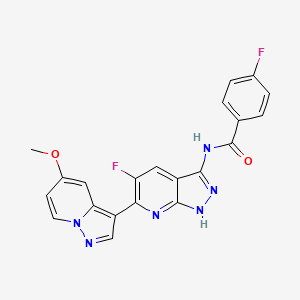

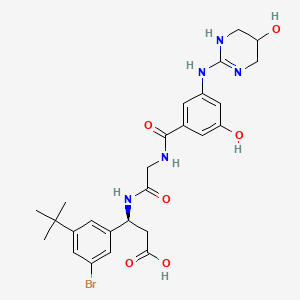

![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B606854.png)
